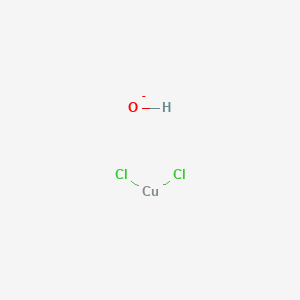
Dichlorocopper;hydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorocopper;hydroxide is a chemical compound that consists of copper, chlorine, and hydroxide ions It is known for its unique properties and applications in various fields, including chemistry, biology, and industry
準備方法
Synthetic Routes and Reaction Conditions
Dichlorocopper;hydroxide can be synthesized through various methods. One common method involves the reaction of copper(II) chloride with sodium hydroxide. The reaction typically takes place in an aqueous solution, where copper(II) chloride reacts with sodium hydroxide to form this compound and sodium chloride as a byproduct. The reaction can be represented as follows:
CuCl2+2NaOH→Cu(OH)Cl2+2NaCl
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the controlled addition of sodium hydroxide to a solution of copper(II) chloride under specific temperature and pressure conditions. The resulting product is then purified and dried to obtain the final compound.
化学反応の分析
Types of Reactions
Dichlorocopper;hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form copper(II) oxide and chlorine gas.
Reduction: It can be reduced to form copper metal and hydrochloric acid.
Substitution: It can undergo substitution reactions with other halides to form different copper halide compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction typically occurs at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide are used, often at high temperatures.
Substitution: Halide salts like sodium bromide or potassium iodide are used in aqueous solutions.
Major Products Formed
Oxidation: Copper(II) oxide (CuO) and chlorine gas (Cl₂).
Reduction: Copper metal (Cu) and hydrochloric acid (HCl).
Substitution: Copper halides such as copper(II) bromide (CuBr₂) or copper(II) iodide (CuI₂).
科学的研究の応用
Dichlorocopper;hydroxide has several applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Biology: It is studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in medical treatments, particularly in antimicrobial therapies.
Industry: It is used in the production of pigments, coatings, and other industrial materials.
作用機序
The mechanism by which dichlorocopper;hydroxide exerts its effects involves its interaction with various molecular targets. In biological systems, it can interact with cellular components, leading to the disruption of cellular processes. The compound’s reactivity with proteins and enzymes can result in the inhibition of microbial growth, making it a potential antimicrobial agent.
類似化合物との比較
Similar Compounds
Copper(II) chloride (CuCl₂): Similar in composition but lacks the hydroxide ion.
Copper(II) hydroxide (Cu(OH)₂): Contains hydroxide ions but lacks chloride ions.
Copper(II) oxide (CuO): An oxidized form of copper without chloride or hydroxide ions.
Uniqueness
Dichlorocopper;hydroxide is unique due to its combination of copper, chloride, and hydroxide ions, which gives it distinct chemical properties and reactivity
特性
CAS番号 |
51198-11-9 |
|---|---|
分子式 |
Cl2CuHO- |
分子量 |
151.46 g/mol |
IUPAC名 |
dichlorocopper;hydroxide |
InChI |
InChI=1S/2ClH.Cu.H2O/h2*1H;;1H2/q;;+2;/p-3 |
InChIキー |
VWYGTDAUKWEPCZ-UHFFFAOYSA-K |
正規SMILES |
[OH-].Cl[Cu]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















